Eudistomin C

Description

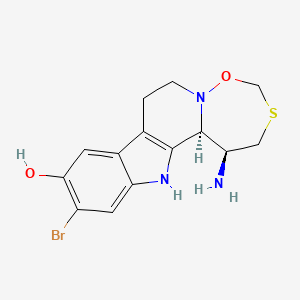

Structure

2D Structure

3D Structure

Properties

CAS No. |

88704-50-1 |

|---|---|

Molecular Formula |

C14H16BrN3O2S |

Molecular Weight |

370.27 g/mol |

IUPAC Name |

(2S,3S)-3-amino-15-bromo-7-oxa-5-thia-8,18-diazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),12,14,16-tetraen-14-ol |

InChI |

InChI=1S/C14H16BrN3O2S/c15-9-4-11-8(3-12(9)19)7-1-2-18-14(13(7)17-11)10(16)5-21-6-20-18/h3-4,10,14,17,19H,1-2,5-6,16H2/t10-,14+/m1/s1 |

InChI Key |

XHYJPORPMFTSBP-YGRLFVJLSA-N |

SMILES |

C1CN2C(C(CSCO2)N)C3=C1C4=CC(=C(C=C4N3)Br)O |

Isomeric SMILES |

C1CN2[C@@H]([C@@H](CSCO2)N)C3=C1C4=CC(=C(C=C4N3)Br)O |

Canonical SMILES |

C1CN2C(C(CSCO2)N)C3=C1C4=CC(=C(C=C4N3)Br)O |

Synonyms |

eudistomin C |

Origin of Product |

United States |

Isolation and Advanced Structural Characterization of Eudistomin C

Discovery and Isolation from Marine Tunicates

Marine environments are a rich source of structurally diverse natural products, and Eudistomin C is a prime example of a compound isolated from such a habitat.

This compound is a natural product initially isolated from the Caribbean tunicate, Eudistoma olivaceum. researchgate.netnih.govwikipedia.orgresearchgate.netebi.ac.ukzfin.orgresearchgate.netijrrjournal.combeilstein-journals.orgjapsonline.comacs.org Its discovery was notably reported by Rinehart and co-workers in 1983-1984. researchgate.netresearchgate.netijrrjournal.com This compound belongs to the broader class of eudistomins, which are β-carboline derivatives, and is characterized by a novel 2-hydroxy-β-carboline moiety fused with an unprecedented oxathiazepine ring system. researchgate.netwikipedia.orgijrrjournal.com Other eudistomins, such as Eudistomin D, J, N, O, A, B, M, G, H, I, P, and Q, have also been isolated from Eudistoma olivaceum. researchgate.netjapsonline.comgoogle.com

The isolation of this compound and related compounds from marine tunicates typically involves a series of extraction and purification steps. Initial processing often includes exhaustive extraction of the lyophilized and ground marine specimen with organic solvents, such as methanol (B129727) (MeOH). nih.gov The crude extract is then subjected to liquid-liquid partitioning, for instance, between ethyl acetate (B1210297) (EtOAc) and water (H2O), to separate compounds based on their polarity. nih.gov

Subsequent purification relies heavily on various chromatographic techniques. Column chromatography, particularly using silica (B1680970) gel or HP20SS resin, is commonly employed for initial fractionation of the organic extracts. nih.govamazonaws.comiiarjournals.org For further purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC, is utilized. nih.goviiarjournals.org Flash column chromatography also serves as a method for purifying intermediate products in synthetic routes related to eudistomins. amazonaws.com

Identification of Eudistoma olivaceum as a Primary Source

Spectroscopic Techniques for Structural Elucidation of this compound

The precise determination of this compound's molecular structure, including its stereochemistry, relies on a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is a cornerstone in the structural elucidation of this compound and its analogues. beilstein-journals.orgnih.govamazonaws.commdpi.comacs.orgcdnsciencepub.comnih.govrsc.orgresearchgate.netresearchgate.netacs.org These techniques provide detailed information about the connectivity of atoms and the chemical environment of nuclei within the molecule. For the eudistomin class, 2D NMR experiments, such as ¹H/¹³C HETCOR (Heteronuclear Correlation Spectroscopy) and homonuclear proton spin decoupling experiments, are crucial for comprehensive signal assignments and confirming structural features. cdnsciencepub.com The stereochemistry at specific positions, such as the 2-position in eudistomins, has been extensively studied and revised using advanced NMR spectroscopic analysis, with confirmation often provided by X-ray crystallography.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS or HRESIMS), plays a critical role in determining the accurate molecular weight and elemental composition of this compound. beilstein-journals.orgnih.govamazonaws.commdpi.comacs.orgcdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net This technique allows for the precise determination of the molecular formula, which is fundamental to structural characterization. For this compound, the molecular formula has been determined as C₁₄H₁₆BrN₃O₂S, with a monoisotopic mass of 369.01466 Da. nih.govebi.ac.uk

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and characterization of this compound. Beyond its role in isolating the compound from complex marine extracts, HPLC is extensively used to assess the purity of isolated this compound. nih.goviiarjournals.org Reversed-phase HPLC, in particular, is frequently employed to separate and quantify the target compound from impurities, ensuring that the material used for further structural analysis and biological evaluation is of high quality. nih.goviiarjournals.org

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆BrN₃O₂S | PubChem nih.govebi.ac.uk |

| Molecular Weight | 370.27 g/mol (Average) | PubChem nih.gov |

| Monoisotopic Mass | 369.01466 Da | PubChem nih.govebi.ac.uk |

| Primary Source | Eudistoma olivaceum (Marine Tunicate) | Multiple researchgate.netnih.govwikipedia.orgresearchgate.netebi.ac.ukzfin.orgresearchgate.netijrrjournal.combeilstein-journals.orgjapsonline.comacs.org |

| Compound Type | Organic heterotetracyclic compound, β-carboline derivative, indole (B1671886) alkaloid, organobromine compound, primary amino compound, phenol | PubChem nih.govebi.ac.uk |

Role of Mass Spectrometry in Elucidating Molecular Frameworks

Unique Structural Features of this compound within the β-Carboline Family

This compound is recognized as a member of the β-carboline alkaloid family, a broad class of indole-derived secondary metabolites. nih.govresearchgate.netnih.govijrrjournal.commdpi.commdpi.commdpi.comnih.govwikipedia.org β-Carbolines are characterized by a tricyclic pyrido[3,4-b]indole core, which results from the fusion of a pyridine (B92270) ring with an indole backbone. nih.govwikipedia.org

Characterization of the Tetrahydro-β-carboline Core

A defining feature of this compound is its 1,2,3,4-tetrahydro-β-carboline (THβC) core. researchgate.netnih.govijrrjournal.commdpi.comresearchgate.net Unlike fully aromatic β-carbolines, THβCs possess a saturated C-ring, which contributes to their distinct chemical and biological properties. nih.govwikipedia.org The THβC scaffold is a pharmacologically important structural unit found in numerous natural products and synthetic targets. ijrrjournal.comresearchgate.net In the context of eudistomins, the THβC structure is present in several analogs, including Eudistomins C, E, K, and L. nih.govijrrjournal.comresearchgate.net Natural THβCs often feature an optically active C1-stereocenter, which is crucial for their pharmacological significance. researchgate.net

Presence and Significance of the Oxathiazepine Ring System

One of the most unique and distinctive structural features of this compound is the presence of a novel oxathiazepine ring system. researchgate.netnih.govijrrjournal.commdpi.comebi.ac.ukresearchgate.netresearchgate.netnih.govru.nl This seven-membered researchgate.netru.nl-oxathiazepine ring is uniquely fused at the C-1 and N-2 positions of the tetrahydro-β-carboline core. researchgate.netmdpi.comru.nl This "remarkable ring system" also contains two stereogenic centers, and their absolute stereochemistry, specifically 1S,13bS, has been demonstrated to be essential for the compound's biological activity. ru.nl

The oxathiazepine ring system is a rare structural motif, reported exclusively in a specific group of eudistomins, namely Eudistomins C, E, F, K, and L. nih.govijrrjournal.commdpi.comresearchgate.netnih.gov Its presence is strongly correlated with significant biological activities, particularly potent antiviral effects. For instance, eudistomins containing this ring system, including this compound, have shown significant in vitro activity against Herpes simplex virus-1 (HSV-1), with reported activities ranging from 25–250 ng/12.5 mm disc. nih.govijrrjournal.comresearchgate.netnih.gov Eudistomins C and E have also demonstrated activity against RNA viruses such as Coxsackie A-21 virus and equine rhinovirus. ijrrjournal.comresearchgate.net Biogenetically, this unique oxathiazepine ring system is believed to originate from the condensation of tryptophan with cysteine. mdpi.com

Chemical Synthesis and Synthetic Methodologies of Eudistomin C and Its Analogs

Retrosynthetic Analysis Strategies for Eudistomin C

Retrosynthetic analysis of this compound typically focuses on the strategic disconnections that simplify the complex tetracyclic structure into more manageable precursors. A major challenge lies in the formation of the unique 1,3,7-oxathiazepine ring (ring D) and the β-carboline core (ring C) thieme-connect.com.

Initial retrosynthetic approaches have considered two main routes for constructing the oxathiazepine ring . One strategy involves successive ring transformations of a 1-thiazolidin-4-yltetrahydro-β-carboline to form a thiaindoloquinolizidine, followed by a Meisenheimer rearrangement of its N-oxide . Another approach for the oxathiazepine ring formation involves oxidative cyclization of a 1-substituted-2-hydroxy-β-carboline with N-chlorosuccinimide (NCS) or acid-catalyzed cyclization of the corresponding S-oxide with p-toluenesulfonic acid (TsOH) . These reactions are presumed to proceed via a sulfonium (B1226848) intermediate, which undergoes intramolecular nucleophilic cyclization by the NOH group .

For the β-carboline core, a modified Pictet-Spengler reaction has been a common retrosynthetic disconnection point, allowing the formation of ring C from a tryptamine (B22526) derivative and an aldehyde nih.govcdnsciencepub.comqeios.com. The synthesis of N(10)-acetyleudistomin L, a simple analog, also utilized a modified Pictet-Spengler reaction for ring C construction cdnsciencepub.com. Some retrosynthetic analyses for related β-carbolines, such as eudistomin Y, suggest obtaining the final product by aromatization of a dihydro-β-carboline, which in turn can be synthesized from a ketoamide via a Lewis acid-mediated Bischler–Napieralski reaction beilstein-journals.org.

Stereocontrolled Total Synthesis Approaches to (−)-Eudistomin C

Achieving stereocontrol is paramount in the total synthesis of (−)-Eudistomin C due to its multiple chiral centers. Several research groups have reported stereocontrolled approaches.

A significant challenge in this compound synthesis is the construction of its unusual oxathiazepine ring nih.gov. In Fukuyama's total synthesis, this ring system was formed through an unprecedented intramolecular alkylation nih.gov. Other investigations into the formation of the oxathiazepine ring in eudistomins have explored oxidative transformations and acid-catalyzed cyclizations, often involving sulfonium intermediates that undergo intramolecular nucleophilic cyclization .

The indole (B1671886) unit is a fundamental building block for this compound and related β-carboline alkaloids nih.govnih.gov. Improved methods for preparing these key indole intermediates are crucial for efficient total syntheses. Yamagishi, Matsumoto, Iwasaki, Miyazaki, Yokoshima, Tokuyama, and Fukuyama reported an improved synthesis of the indole unit, a key intermediate for this compound, utilizing Makosza's indole synthesis nih.gov. This improved preparation facilitated a concise total synthesis of Eudistomin E, a related compound nih.gov.

Construction of the Oxathiazepine Ring via Intramolecular Alkylation

Alternative Synthetic Pathways for this compound Core and Derivatives

Beyond the specific approaches to (−)-Eudistomin C, various alternative synthetic pathways have been explored for the eudistomin core and its derivatives, often focusing on different strategies for assembling the complex ring system.

Synthetic strategies can broadly be categorized as divergent or convergent. In a convergent synthesis, two or more complex fragments are synthesized separately and then coupled in a late stage, which can be more efficient for complex molecules. Divergent synthesis, on the other hand, starts from a common precursor and branches out to different target molecules.

Table 1: Key Compounds and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6436573 |

| Garner's Aldehyde | 119864 |

| Tryptamine | 5621 |

| N-chlorosuccinimide | 6942 |

| p-toluenesulfonic acid | 6101 |

Table 2: Summary of Fukuyama's Total Synthesis of (−)-Eudistomin C

| Feature | Description |

| Overall Steps | 18 steps nih.gov |

| Overall Yield | 7.7% nih.gov |

| Key Reaction for β-Carboline Core | Diastereoselective Pictet–Spengler reaction nih.gov |

| Reactants for Pictet–Spengler | Tryptamine derivative and Garner's aldehyde (C.I.D. 119864) nih.gov |

| Catalyst for Pictet–Spengler | Brønsted acids nih.gov |

| Key Reaction for Oxathiazepine Ring | Intramolecular alkylation nih.gov |

| Indole Unit Preparation Improvement | Utilized Makosza's indole synthesis for improved preparation of the indole unit, a key intermediate for this compound and E nih.gov. |

Table 3: Retrosynthetic Disconnection Strategies for Eudistomins

Molecular Mechanisms of Action: in Vitro and Cellular Studies of Eudistomin C

Mechanistic Insights from Resistant Mutant Analysis

Investigating cellular resistance to Eudistomin C has proven to be a powerful strategy for pinpointing its molecular target. By isolating and characterizing mutant strains that exhibit reduced sensitivity to EudiC, researchers have been able to identify key cellular components involved in its mechanism of action.

To understand the cellular target of this compound, researchers successfully isolated EudiC-resistant mutants from a multidrug-sensitive yeast strain, designated as YER (yeast EudiC resistance) mutants. Genetic analysis of these resistant strains revealed that they could be categorized into three distinct complementation groups. This classification indicated that mutations in at least three different genes could confer resistance to this compound, suggesting multiple pathways or components might be involved in or modulate the compound's effect. nih.govresearchgate.net

Further in-depth investigation using genome-wide studies was instrumental in identifying the specific genes responsible for EudiC resistance. A significant finding from these studies was that a mutation in the YER1-6 mutant strain was located within the uS11 gene, also known as RPS14A. nih.govresearchgate.netresearchmap.jp The uS11 gene encodes for the ribosomal protein S11 (Rps14p), which is a crucial component of the 40S ribosomal subunit. nih.govresearchgate.net

To validate this finding and confirm the direct interaction, biotinylated this compound was employed in pull-down assays. These experiments demonstrated that EudiC specifically interacted with Rps14p-containing complexes from both 40S and 80S ribosomes, but notably, not from 60S ribosomes. nih.govresearchgate.net This direct binding evidence strongly supported the hypothesis that the 40S ribosome is a primary target of this compound.

The functional consequence of this interaction was further substantiated by observing the impact on protein translation. This compound was found to strongly inhibit protein translation in wild-type yeast strains. However, this inhibitory effect was significantly diminished or absent in the YER1-6 mutant strain, both in cellular contexts and in vitro. nih.govresearchgate.net These collective results definitively established this compound as a protein synthesis inhibitor that specifically targets the uS11-containing ribosomal subunit, thereby exerting its cytotoxicity by disrupting protein translation. nih.govresearchgate.net

Table 1: Summary of this compound Resistance in Yeast Strains

Structure Activity Relationships Sar and Rational Design of Eudistomin C Analogs

Impact of Core Structure Modifications on Biological Activity

The β-carboline core is a fundamental scaffold in many bioactive compounds, and its modification in Eudistomin C analogs has been a subject of investigation. The tetrahydro-β-carboline structure is generally associated with higher levels of biological activity compared to its fully aromatic β-carboline relatives. mdpi.com Modifications to this core, such as substitution reactions, can lead to new analogues with varied pharmacological properties. For instance, the introduction of different substituents can alter the molecule's ability to interact with biological targets like DNA or specific enzymes.

While simple β-carbolines are known to intercalate with DNA, the structural complexity of eudistomins suggests that their mode of action may be different and more specific. Studies on related β-carboline derivatives have shown that modifications at various positions of the core can significantly impact cytotoxicity. For example, in some β-carboline series, the introduction of a methyl group at position-1 of the β-carboline enhanced anticancer activity more than a hydrogen or a p-methoxyphenyl group did. crimsonpublishers.com Dimerization of the β-carboline core at the C3-position has also been explored, with the length of the linker between the two units influencing antitumor activity. crimsonpublishers.com Although these studies were not performed directly on this compound, they provide valuable insights into how the core structure can be manipulated to modulate biological activity.

Role of the Oxathiazepine Ring in this compound's Bioactivity

A defining feature of this compound and several of its potent congeners (E, F, K, and L) is the unique, fused oxathiazepine ring. nih.govmdpi.com This seven-membered ring, attached to the tetrahydro-β-carboline framework at C-1 and N-2, is a novel heterocyclic system that had not been reported in natural or synthetic compounds prior to the discovery of eudistomins. A substantial body of evidence indicates that this oxathiazepine ring is essential for the significant antiviral activity exhibited by this subclass of eudistomins. nih.govnih.govsemanticscholar.org

Eudistomins containing the oxathiazepine ring, such as C, E, K, and L, consistently demonstrate the most potent antiviral activity, particularly against Herpes Simplex Virus-1 (HSV-1). mdpi.comnih.govsemanticscholar.org Their activity against both DNA and RNA viruses has been noted. mdpi.commdpi.com The synthesis of analogs has been a key strategy to confirm the importance of this ring. The construction of the oxathiazepine ring has been a primary challenge and focus in the total synthesis of these compounds, underscoring its perceived importance to their bioactivity. The antiviral potency of eudistomins with the oxathiazepine ring is significantly higher than that of other eudistomins lacking this feature. nih.gov

Influence of Substituents on Target Binding and Cellular Effects

Substituents on both the β-carboline and piperidine (B6355638) portions of the this compound structure play a critical role in modulating its biological activity.

Halogenation, particularly bromination, of the β-carboline ring system has a pronounced effect on the biological activity of this compound analogs. numberanalytics.com The presence and position of a bromine atom can enhance antiviral potency. semanticscholar.org For example, the antiviral activity of eudistomins against HSV-1 follows a trend where brominated and hydroxylated derivatives are more potent. The relative potency can be expressed as Eudistomin E (5-Br, 6-OH) > this compound (6-OH) > Eudistomin L (6-Br) = Eudistomin K (7-Br). nih.gov This suggests that not only the presence of a halogen but also its interplay with other substituents like a hydroxyl group is crucial. In another comparison, the bromine substituent in the β-carboline was found to be better than chlorine or iodine for Ca2+ releasing activity in certain eudistomin analogs. semanticscholar.org In a series of synthetic 1-aryl-β-carbolines, bromination of an indole (B1671886) substituent resulted in a loss of binding to 5-HT2 receptors, indicating that the effect of halogenation can be target-specific. acs.org

Table 1: Effect of Halogenation on the Biological Activity of Eudistomin Analogs

| Compound/Analog | Substitution Pattern | Observed Biological Activity |

|---|---|---|

| Eudistomin E | 5-Br, 6-OH | High antiviral activity (HSV-1) nih.gov |

| This compound | 6-OH | Potent antiviral activity (HSV-1) nih.gov |

| Eudistomin L | 6-Br | Significant antiviral activity (HSV-1) nih.gov |

| Eudistomin K | 7-Br | Significant antiviral activity (HSV-1) nih.gov |

| 9-Methyl-7-bromoeudistomin D | 7-Br, 9-Me | Potent Ca2+ release from sarcoplasmic reticulum semanticscholar.org |

| 1-Aryl-β-carboline (brominated) | Brominated indole substituent | Loss of binding to 5-HT2 receptors acs.org |

The piperidine nitrogen (N-2) is part of the tetrahydro-β-carboline core and, in this compound, is incorporated into the oxathiazepine ring. In more general studies of tetrahydro-β-carboline derivatives, substituents on the piperidine nitrogen have been shown to be important for biological activity. For instance, in a series of tetrahydro-β-carbolines, substitution at the piperidine nitrogen with an alkyl or acyl side chain was found to play a significant role in their antifungal activities. researchgate.netmdpi.com Specifically, an octyl substituent on the piperidine nitrogen (2-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) conferred potent antifungal activity. researchgate.net While these are not direct analogs of this compound, they highlight the potential for modification at this position to influence bioactivity. In the context of eudistomin analogs with Ca2+-releasing activity, alkyl substitution at the N-2 position of the β-carboline led to a decrease in activity. semanticscholar.org

Analysis of Halogenation Effects on Activity

Stereochemical Implications in this compound Analog Design

The stereochemistry of this compound and its analogs is a critical determinant of their biological activity. This compound possesses chiral centers, and studies have shown that only the natural stereoisomer exhibits significant biological activity. ru.nl The synthesis of various stereoisomers of eudistomin analogs and their subsequent biological evaluation revealed that the unnatural trans diastereomer was significantly less active or inactive compared to the natural cis isomer. ru.nl This highlights the high degree of stereospecificity required for the interaction of these molecules with their biological targets.

The diastereoselective synthesis of the tetrahydro-β-carboline core, often achieved through methods like the Pictet-Spengler reaction, is a crucial aspect of synthesizing biologically active this compound analogs. mdpi.com The stereochemical outcome of such reactions can be influenced by the choice of reactants and reaction conditions. mdpi.com Therefore, a key principle in the design and synthesis of novel this compound derivatives is the strict control of stereochemistry to produce the biologically relevant isomer.

Rational Design Principles for Novel this compound Derivatives

Based on the accumulated SAR data, several rational design principles can be formulated for the development of new this compound derivatives with improved therapeutic potential:

Preservation of the Core Scaffold: The tetrahydro-β-carboline fused with the oxathiazepine ring is the essential pharmacophore for the potent antiviral activity of this compound. Therefore, this core structure should be retained in the design of new antiviral agents based on this scaffold.

Strategic Halogenation: The introduction of a bromine atom at specific positions (e.g., C-5, C-6, or C-7) on the β-carboline ring can enhance biological activity. The interplay of halogenation with other substituents, such as hydroxyl groups, should be considered to optimize potency. nih.govsemanticscholar.org

Stereochemical Purity: The synthesis of novel derivatives must be stereocontrolled to yield the natural cis configuration, as this has been shown to be critical for biological activity. ru.nl

Target-Specific Modifications: While the oxathiazepine ring is key for antiviral effects, modifications to other parts of the molecule can be explored to target different biological processes. For example, substituents on the piperidine nitrogen could be varied to explore antifungal activities. researchgate.netmdpi.com

Exploring Hybrids and Analogs: The design of hybrid molecules that combine the this compound scaffold with other pharmacophores could lead to compounds with novel or dual mechanisms of action. crimsonpublishers.comresearchgate.net However, any modification must be carefully considered in the context of the known SAR to avoid loss of desired activity.

By adhering to these principles, it is possible to rationally design and synthesize new this compound derivatives with potentially enhanced potency, improved selectivity, and novel therapeutic applications.

Computational Chemistry and Molecular Docking Studies in Analog Development

Computational chemistry and molecular docking have emerged as indispensable tools in the development of this compound analogs. These in silico methods provide valuable insights into the potential interactions between a ligand and its biological target at a molecular level, guiding the design of more effective compounds before their actual synthesis.

Molecular docking studies on β-carboline derivatives, the core scaffold of this compound, have been performed against a variety of biological targets, including protein kinases, which are crucial in many cellular signaling pathways and are often implicated in diseases like cancer. For instance, a series of novel β-carboline derivatives were designed and subjected to in silico molecular docking against a protein kinase (PDB: 1aq1) to evaluate their potential as anticancer agents. qeios.comqeios.com The results indicated that these compounds could bind effectively within the active pocket of the enzyme. qeios.comqeios.com For example, a 5-(9-benzyl-1-methyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-amine analog (Compound 4A) exhibited a strong binding energy of -11.8675 kcal/mol. qeios.com Another analog (Compound 4B) also showed a favorable binding energy of -11.6600 kcal/mol, suggesting these molecules could be promising candidates for further cancer research. qeios.com

Docking studies have also been instrumental in identifying specific interactions that stabilize the ligand-protein complex. A bivalent β-carboline derivative (Compound 45) was identified as a potent inhibitor of Pseudorabies virus (PRV) entry. nih.gov Molecular docking predicted its interaction with the ATP-binding pocket of the kinase DYRK1A, with a calculated binding energy of -10.64 kcal/mol and a predicted inhibitory constant (Ki) of 15.8 nM. nih.gov The modeling suggested that the compound forms crucial hydrophobic contacts with several amino acid residues, including Val173, Ala186, and Leu294, and establishes two hydrogen bonds, which accounts for its potent inhibitory activity. nih.gov

Furthermore, computational approaches have been used to predict the selectivity of designed inhibitors. In one study, carboline-based inhibitors were docked into the active sites of multiple protein kinases to identify those with selective activity against DYRK1A. researchgate.net This process helps in filtering out compounds that might have off-target effects, a critical step in rational drug design. The use of these computational tools allows for the rapid screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest probability of success and accelerating the discovery of novel therapeutic agents based on the this compound scaffold.

| Analog/Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity | Reference |

|---|---|---|---|---|---|

| Compound 4A (β-carboline-oxadiazole) | Protein Kinase (1aq1) | -11.8675 | Not specified | Anticancer | qeios.com |

| Compound 4B (β-carboline-oxadiazole) | Protein Kinase (1aq1) | -11.6600 | Not specified | Anticancer | qeios.com |

| Compound 45 (Bivalent β-carboline) | DYRK1A | -10.64 | Val173, Ala186, Lys188, Val222, Phe238, Leu294, Val306 | Antiviral (Anti-PRV) | nih.gov |

| 4-(Aminomethyl)benzamide Analog 15 | Abl-wt kinase (3CS9) | -7.6 | Met-318 (H-bond) | Tyrosine Kinase Inhibitor | mdpi.com |

| Podophyllotoxin-β-carboline Hybrid | Topoisomerase II | Not specified | Minor groove binding | Anticancer | crimsonpublishers.com |

Strategies for Modulating Specific Biological Activities through Structural Modification

The modulation of the biological activities of this compound is achieved through targeted structural modifications of its tetracyclic framework. SAR studies have revealed that even minor alterations to the β-carboline core, the oxathiazepine ring, or the substituents on the aromatic ring can have a profound impact on potency and selectivity.

Modifications of the β-Carboline Scaffold: The tetrahydro-β-carboline (THβC) core is a critical pharmacophore. Research has shown that the stereochemistry at the C1 and C3 positions is crucial for activity. ru.nl For instance, maintaining the natural absolute configuration at these stereogenic centers is often essential for preserving biological activity. ru.nl Aromatization of the C-ring (the piperidine ring) in some analogs has been shown to reduce antifungal activity, suggesting that the saturated THβC structure is preferred for this particular bioactivity. researchgate.net

Substitutions at the C1 position of the β-carboline ring significantly influence the compound's properties. The introduction of various aryl or alkyl groups at this position has been a common strategy to explore new activities. researchgate.netnih.gov For example, the synthesis of C1-substituted acylhydrazone β-carboline analogs has yielded compounds with promising and broad-spectrum antifungal activity. nih.gov Specifically, analogs with a 4-chlorophenyl (Compound 9n) or a 3,4-dichlorophenyl (Compound 9o) group at C1 displayed enhanced antifungal effects compared to the commercial pesticide hymexazol. nih.gov

Substitutions on the Indole Moiety: The indole part of the molecule also presents opportunities for modification. Bromination at the C7 position of the indole ring is correlated with an enhancement of antiviral activity. mdpi.com Conversely, the removal of the bromine atom can lead to less potent, though still active, derivatives. ru.nl The hydroxyl group on the indole ring is another key feature. The synthesis of a 10-OMe eudistomin K (debromo) derivative resulted in an increase in activity, similar to that of the most potent natural eudistomins C and E. ru.nl

These findings underscore a clear strategy for analog design: the THβC core provides the fundamental scaffold for biological interaction, while specific substitutions on the C1 position, the indole ring, and the integrity of the oxathiazepine ring can be fine-tuned to modulate the potency and selectivity towards different biological targets, from viruses to fungi and cancer cells.

| Structural Modification | Position | Effect on Biological Activity | Activity Type | Reference |

|---|---|---|---|---|

| Aromatization of C-ring | Piperidine ring | Reduced activity | Antifungal | researchgate.net |

| Substitution with 4-chlorophenyl or 3,4-dichlorophenyl | C1 | Enhanced activity | Antifungal | nih.gov |

| Substitution with long alkyl or aryl groups | C3 | Decreased activity | Anticancer | researchgate.net |

| Alkylation (e.g., methylation) | N9 | Improved activity | Antifungal | researchgate.net |

| Bromination | C7 | Enhanced activity | Antiviral | mdpi.com |

| Methoxy substitution | C10 | Increased activity | Antiviral/Antitumor | ru.nl |

| Preservation of natural stereochemistry | C1, C3 | Essential for activity | Antiviral/Antitumor | ru.nl |

Advanced Research Directions and Future Perspectives for Eudistomin C

Development of Novel Eudistomin C-Based Probes for Target Identification and Validation

A crucial aspect of drug development involves precisely identifying the molecular targets with which a compound interacts. This compound has been demonstrated to exert its cytotoxic and antiviral effects by targeting the 40S ribosome, leading to the inhibition of protein translation. wikipedia.orgresearchgate.netwikipedia.orgfishersci.canih.gov

Advanced chemical genetics approaches have been instrumental in elucidating this mechanism. Specifically, a yeast-based chemical genetics study successfully identified the uS11-containing ribosomal subunit, encoded by the RPS14A gene, as a key cellular target of this compound. wikipedia.orgresearchgate.netwikipedia.orgfishersci.ca To validate this, biotinylated this compound was synthesized and effectively utilized as a chemical probe. This probe successfully pulled down Rps14p-containing complexes from both 40S and 80S ribosomes, confirming the direct interaction. wikipedia.orgresearchgate.netwikipedia.orgfishersci.ca The development and application of such this compound-based probes are vital for further in-depth mechanistic studies and for identifying other potential interacting partners within cellular pathways. The use of multidrug-sensitive yeast strains, which enhance the sensitivity for detecting drug effects, has proven to be a valuable tool for target identification, particularly for natural products like this compound that may be available in limited quantities. wikipedia.org

Exploration of Biosynthetic Pathways for this compound Production

This compound, like other eudistomins, is a natural product primarily isolated from marine tunicates, such as Eudistoma olivaceum. wikipedia.orgwikipedia.orgcsic.esrsc.org The biosynthesis of marine natural products is often complex, frequently involving symbiotic microorganisms associated with the host organism. Research indicates that a substantial number of secondary metabolites produced by ascidians, including approximately 80% of currently known compounds, are synthesized by symbiotic bacteria rather than the ascidians themselves. fishersci.ca These microbial symbionts play a critical role in the host's defense and survival by producing these essential metabolites. fishersci.ca

While the specific bacterial producers for most ascidian compounds remain unidentified, understanding these biosynthetic pathways is a significant area of ongoing research. For instance, the synthesis of other β-carboline alkaloids, such as eudistomin A, is known to originate from amino acid precursors like tryptophan and glutamine. wikipedia.org Similarly, the biosynthesis of eudistomin I involves tryptamine (B22526) as a starting material, with co-culture fungi demonstrating the ability to utilize tryptamine in its biosynthetic pathway. fishersci.se Elucidating the precise enzymatic steps and genetic machinery involved in this compound biosynthesis would pave the way for sustainable and scalable production methods through biotechnological approaches.

Strategies for Enhancing this compound Production (e.g., cell culture, synthetic biology)

Given the potent biological activities of this compound and its potential as a therapeutic lead, developing efficient strategies for its production is paramount. Natural isolation from marine organisms can be challenging due to limited supply and environmental concerns.

Beyond total synthesis, various strategies are being explored for Eudistomin derivatives, which could be adapted for this compound:

Pictet-Spengler Reactions: This method, a cornerstone in the synthesis of β-carboline derivatives, has been refined to improve yields and enhance the biological activities of Eudistomin derivatives.

Microwave-Assisted Synthesis and Photochemical Oxidation: These innovative synthetic methodologies have shown promise in streamlining the production of Eudistomin derivatives by improving yields and reducing reaction times.

Modular Synthesis: The ability to rapidly modify specific positions, such as the 1-position of the β-carboline core, using 1-halo-β-carboline precursors and cross-coupling reactions, demonstrates a generalizable approach for creating this compound analogs with diverse functionalities.

Biosynthetic Engineering/Synthetic Biology: While still in early stages for this compound, understanding its biosynthetic pathway (as discussed in 6.2) could enable synthetic biology approaches. This involves engineering microbial hosts to produce this compound or its precursors, offering a potentially more sustainable and scalable production method. The synthesis of bromo-substituted indole (B1671886) compounds is a key step in the preparation of marine alkaloid Eudistomins Y1-Y7, with acid-catalyzed Pictet-Spengler reaction and one-pot oxidation yielding 62-68%.

Interdisciplinary Approaches in this compound Research (e.g., chemical genetics, systems biology)

The complexity of this compound's mechanism of action and its biosynthesis necessitates interdisciplinary research. Chemical genetics, a field that combines chemical tools with genetic perturbations, has already proven highly effective in this compound research. The successful identification of the 40S ribosome as a target through a yeast-based chemical genetics screen exemplifies this powerful approach. wikipedia.orgresearchgate.netwikipedia.orgfishersci.ca Multidrug-sensitive yeast strains serve as excellent model systems for drug discovery and target identification, especially valuable when dealing with natural products available in limited quantities. wikipedia.org

Systems biology, which aims to understand biological systems as integrated networks, offers a broader perspective. By integrating data from various "omics" technologies (e.g., genomics, proteomics, metabolomics) with chemical biology data, researchers can gain a holistic understanding of how this compound perturbs cellular processes. This could reveal off-target effects, resistance mechanisms, and novel synergistic interactions with other compounds. The focus on protein translation inhibition and its impact on cellular viability highlights a systems-level disruption caused by this compound. wikipedia.orgresearchgate.netwikipedia.orgfishersci.canih.gov Future research could employ systems biology to map the complete cellular response to this compound, identifying compensatory pathways or vulnerabilities that could be exploited for therapeutic benefit.

Unexplored Therapeutic Applications and Mechanistic Hypotheses for this compound and its Derivatives.

This compound is known for its potent antitumor and antiviral activities. wikipedia.orgresearchgate.netwikipedia.orgcsic.esrsc.org Its primary mechanism of action involves binding to the 40S ribosomal subunit and inhibiting protein translation, which is believed to underpin its cytotoxic effects. wikipedia.orgresearchgate.netwikipedia.orgfishersci.canih.govrsc.org However, the broad cytotoxicity of this compound has been a significant hurdle in its direct development as a drug lead. wikipedia.org

Despite this challenge, the Eudistomin family of β-carboline derivatives represents a "privileged scaffold" in drug discovery, with many members exhibiting diverse bioactivities. wikipedia.org This suggests that structural modifications could lead to derivatives with improved therapeutic windows or novel mechanisms of action.

Unexplored therapeutic applications and mechanistic hypotheses include:

Selective Antiviral Mechanisms: While this compound inhibits protein translation generally, it has been hypothesized that it might selectively inhibit viral protein translation by interfering with viral ribosome entry sites (IRES) more effectively than host mRNA translation. wikipedia.org Further investigation into this selectivity could unlock its potential for specific antiviral therapies.

Non-Apoptotic Cell Death Pathways: Beyond its known ribosomal targeting, research on other β-carboline derivatives has shown the ability to induce non-apoptotic cell death, such as ferroptosis, and exhibit synthetic lethality against oncogenic-RAS expressing cells. This opens up a new avenue for this compound and its derivatives to be explored for their potential to trigger alternative cell death mechanisms in cancer, offering new solutions for resistant tumors.

Antibacterial Applications: Eudistomin U, a related eudistomin, has demonstrated antibacterial activity against Gram-positive bacteria by disrupting cell membranes and interfering with DNA gyrase function. rsc.org This suggests that this compound or its derivatives could be investigated for similar or distinct antibacterial properties, potentially targeting different bacterial pathways.

Targeting Other Ribosomal Functions: While the 40S ribosome is identified, further investigations are needed to fully understand the intricate details of this compound's interaction with the ribosome and its downstream effects. wikipedia.org This could involve exploring its impact on ribosomal assembly, specific initiation or elongation factors, or even RNA modifications, potentially uncovering new therapeutic targets.

Immunomodulatory Effects: Given its marine origin and the role of natural products in host defense, this compound might possess immunomodulatory properties that are yet to be fully characterized. This could lead to applications in inflammatory or autoimmune diseases.

Neurodegenerative Diseases: Some ascidian compounds are being investigated for their potential in neurodegenerative diseases. wikipedia.org While not directly linked to this compound, its indole alkaloid structure, similar to many neuroactive compounds, warrants exploration in this area, perhaps through its influence on protein synthesis or other cellular processes relevant to neuronal health.

The continued exploration of this compound and its derivatives through advanced chemical synthesis, detailed mechanistic studies, and interdisciplinary collaborations holds significant promise for discovering novel therapeutic agents.

Q & A

Q. How should researchers address ethical considerations in preclinical this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.